2,3-Dimethyl-4-penten-2-ol
Overview
Description
2,3-Dimethyl-4-penten-2-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a pentene chain. This compound is known for its unique structure, which includes a double bond and two methyl groups, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-penten-2-ol can be achieved through several methods. One common approach involves the reaction of 2,3-dimethyl-2-butene with formaldehyde in the presence of a strong acid catalyst. This reaction proceeds via a hydroformylation process, followed by hydrogenation to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium or rhodium complexes are often employed to facilitate the hydroformylation and hydrogenation steps.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-4-penten-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.
Reduction: The double bond in the pentene chain can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically used for the reduction of the double bond.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,3-dimethyl-4-penten-2-one or 2,3-dimethyl-4-pentenal.
Reduction: Formation of 2,3-dimethylpentan-2-ol.
Substitution: Formation of halogenated derivatives such as 2,3-dimethyl-4-penten-2-chloride.
Scientific Research Applications
2,3-Dimethyl-4-penten-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4-penten-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond in the pentene chain can participate in addition reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the presence of methyl groups can affect the compound’s steric and electronic properties, further influencing its reactivity .
Comparison with Similar Compounds
2,3-Dimethyl-4-penten-2-ol can be compared with other similar compounds, such as:
2,4-Dimethyl-4-penten-2-ol: Similar structure but with different positioning of the methyl groups.
3,4-Dimethylpentan-2-ol: A saturated alcohol with a similar carbon skeleton but without the double bond.
2,3-Dimethyl-3-penten-2-ol: Another isomer with a different arrangement of the double bond and hydroxyl group.
The uniqueness of this compound lies in its specific arrangement of the double bond and hydroxyl group, which imparts distinct chemical properties and reactivity compared to its isomers .
Properties
IUPAC Name |
2,3-dimethylpent-4-en-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-5-6(2)7(3,4)8/h5-6,8H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQHFIZCRSFVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941687 | |
Record name | 2,3-Dimethylpent-4-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-52-3, 19851-60-6 | |
Record name | NSC91499 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethylpent-4-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethyl-4-penten-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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